6-chloro-7-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide
Description
This compound belongs to the chromene carboxamide family, characterized by a fused benzopyran (chromene) core substituted with chlorine and methyl groups at positions 6 and 7, respectively. The carboxamide group at position 2 is linked to a 5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl moiety, introducing a bicyclic heterocyclic system. The benzoxazole ring in this compound enhances structural rigidity and may influence binding to biological targets due to its electron-rich aromatic system.
Properties
Molecular Formula |
C19H17ClN2O4 |
|---|---|
Molecular Weight |
372.8 g/mol |
IUPAC Name |
6-chloro-7-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C19H17ClN2O4/c1-9-3-4-14-11(5-9)19(26-22-14)21-18(24)17-8-15(23)12-7-13(20)10(2)6-16(12)25-17/h6-9H,3-5H2,1-2H3,(H,21,24) |
InChI Key |
HGQJAVYVOWLHFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=NOC(=C2C1)NC(=O)C3=CC(=O)C4=C(O3)C=C(C(=C4)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the chloro and methyl groups: These groups can be introduced through halogenation and alkylation reactions.
Formation of the benzoxazole ring: This involves the cyclization of an appropriate precursor.
Coupling of the chromene and benzoxazole moieties: This step typically involves amide bond formation using reagents like carbodiimides.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
6-chloro-7-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The chloro group can be substituted with other nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts where necessary.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: It could be investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound may find applications in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 6-chloro-7-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to two structural analogs from the provided evidence:
N-(5-Methyl-7-Oxo(4,5,6-Trihydrobenzothiazol-2-yl))(4-Methylphenyl)Formamide (, CAS 1020252-55-4):
- Features a benzothiazole core (sulfur and nitrogen heteroatoms) instead of benzoxazole.
- Contains a formamide group linked to a 4-methylphenyl substituent.
- Lacks the chromene backbone and chlorine substituent present in the target compound.
6-Chloro-7-Methyl-4-Oxo-N-(5-(Allylthio)-1,3,4-Thiadiazol-2-yl)-4H-Chromene-2-Carboxamide (, CAS 866245-44-5):
- Shares the chromene backbone with chlorine and methyl substituents.
- Substituent at the carboxamide position is a thiadiazole ring with an allylthio group, introducing sulfur-based reactivity.
Table 1: Structural and Molecular Comparison
Physicochemical Properties
- Solubility : The target compound’s benzoxazole and chromene backbone likely reduce aqueous solubility compared to the thiadiazole analog (), where sulfur atoms and allylthio groups may enhance polarity . The benzothiazole analog () exhibits moderate solubility due to its formamide and phenyl groups .
Biological Activity
6-Chloro-7-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound belonging to the chromene family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C19H17ClN2O4
- Molecular Weight : 372.8 g/mol
- CAS Number : 905784-50-1
The biological activity of this compound is primarily attributed to its interaction with various molecular targets including enzymes and receptors. The chromene structure allows it to engage in multiple biochemical pathways:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of cholinesterases (AChE and BChE), which are crucial in neurodegenerative diseases such as Alzheimer's.
- Anti-inflammatory Activity : It may inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in inflammatory processes.
- Antioxidant Properties : The presence of the chromene moiety contributes to its ability to scavenge free radicals.
In Vitro Studies
Recent studies have demonstrated that derivatives of chromenes exhibit significant biological activities:
- Cholinesterase Inhibition : Compounds related to 6-chloro-7-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide have been tested for their inhibitory effects on AChE and BChE. For instance:
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| Compound A | 10.4 | 7.7 |
| Compound B | 5.4 | 9.9 |
Anti-Cancer Activity
In vitro evaluations against various cancer cell lines have shown promising results:
- Cytotoxicity : The compound exhibited cytotoxic effects on MCF-7 breast cancer cells and other lines with varying degrees of potency.
| Cell Line | Compound Concentration (µM) | Cell Viability (%) |
|---|---|---|
| MCF-7 | 10 | 30 |
| A549 | 20 | 25 |
Studies indicated that the compound could induce apoptosis in cancer cells, with morphological changes observed through fluorescence microscopy .
Case Studies
- Neuroprotective Effects : In studies focusing on neuroprotection, derivatives of the chromene class were shown to improve cognitive function in animal models by inhibiting cholinesterases and reducing oxidative stress markers.
- Anti-inflammatory Potential : Research has demonstrated that similar compounds effectively reduce inflammation in models of arthritis by inhibiting COX and LOX pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
